molecular formula C10H11N3O B2976210 N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide CAS No. 1342974-06-4

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B2976210
CAS No.: 1342974-06-4
M. Wt: 189.218
InChI Key: ZOAVZSRYRDBAQE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has shown significant activity against various types of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde and a secondary amine under acidic conditions to form the imidazo[1,2-a]pyridine core . The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. These methods may include continuous flow reactions and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological properties and potential therapeutic applications .

Properties

IUPAC Name

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-12(2)10(14)8-7-13-6-4-3-5-9(13)11-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAVZSRYRDBAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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